molecular formula C17H18N2O5 B5886379 N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No. B5886379
M. Wt: 330.33 g/mol
InChI Key: COFSLGCUQGZDSX-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic compound. It contains a benzamide group (a carboxamide group attached to a benzene ring), which is often found in pharmaceuticals and can have various biological activities . The compound also has nitro and methoxy groups, which can significantly alter its chemical properties and biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a benzene ring core, with the various functional groups (the nitro group, the methoxy groups, and the benzamide group) attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The nitro group could undergo reduction reactions, the methoxy groups could be cleaved under acidic conditions, and the benzamide group could participate in various reactions including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Oprea1_220206), focusing on six unique fields:

Antimicrobial Agents

Oprea1_220206 has shown potential as a scaffold for developing new antimicrobial agents. Its structure allows for modifications that can target multidrug-resistant Gram-positive pathogens. Research has demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This makes it a promising candidate in the fight against antibiotic-resistant bacteria.

Antifungal Compounds

In addition to its antibacterial properties, Oprea1_220206 has been explored for its antifungal activity. Studies have indicated that derivatives of this compound exhibit broad-spectrum antifungal activity, particularly against drug-resistant Candida strains . This application is crucial for addressing fungal infections that are increasingly resistant to conventional treatments.

Cancer Therapeutics

Oprea1_220206 has been investigated for its potential in cancer therapy. Its unique chemical structure allows it to interfere with specific cellular pathways involved in cancer cell proliferation. Research has focused on its ability to inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Agents

The compound has also been studied for its neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This application could lead to the development of new treatments for these debilitating conditions.

Anti-inflammatory Agents

Oprea1_220206 has potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways has been demonstrated in various in vitro and in vivo models . This makes it a candidate for developing new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Synthetic Organic Chemistry

In synthetic organic chemistry, Oprea1_220206 serves as a versatile intermediate for the synthesis of various heterocyclic compounds . Its structure allows for multiple functional group transformations, making it a valuable tool for chemists in the development of new molecules with diverse applications.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Benzamides can have various biological activities, and the nitro and methoxy groups could also influence its biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-5-6-11(2)13(7-10)18-17(20)12-8-15(23-3)16(24-4)9-14(12)19(21)22/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFSLGCUQGZDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-4,5-dimethoxy-2-nitrobenzamide

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